Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate
Description
Properties
IUPAC Name |
dimethyl 2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-10-7-11(2)20-18(19-10)27-9-15(22)21-14-8-12(16(23)25-3)5-6-13(14)17(24)26-4/h5-8H,9H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZZNKVUZYWLNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Mercaptoacetic Acid
A direct method involves displacing a leaving group on 4,6-dimethylpyrimidin-2-yl with a thiolate nucleophile. For example, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine reacts with mercaptoacetic acid under basic conditions:
Reaction Conditions
-
Substrate : 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine
-
Nucleophile : Mercaptoacetic acid
-
Base : Potassium carbonate (K₂CO₃)
-
Solvent : N,N-Dimethylformamide (DMF)
-
Temperature : 100°C
-
Time : 2 hours
The methylsulfonyl group acts as an excellent leaving group, facilitating substitution to yield 2-((4,6-dimethylpyrimidin-2-yl)thio)acetic acid. This method mirrors the synthesis of 4-((4,6-dimethylpyrimidin-2-yl)thio)aniline reported in Search Result, achieving 75% yield under analogous conditions.
Preparation of Dimethyl 2-Aminoterephthalate
Nitration and Reduction Strategy
-
Nitration : Dimethyl terephthalate undergoes nitration at the 2-position using concentrated HNO₃/H₂SO₄.
-
Reduction : The nitro group is reduced to an amine via catalytic hydrogenation (H₂/Pd-C) or using SnCl₂/HCl.
Key Considerations
-
Regioselective nitration requires precise control of reaction conditions to avoid di-nitration.
-
Reduction must preserve ester functionalities; hydrogenation is preferable to acidic conditions.
Direct Amination via Ullmann Coupling
Aryl halides (e.g., dimethyl 2-bromoterephthalate) can undergo Ullmann coupling with ammonia or amines. However, this method is less practical due to the inertness of aryl bromides and harsh reaction conditions.
Amide Bond Formation
Acyl Chloride-Mediated Coupling
2-((4,6-Dimethylpyrimidin-2-yl)thio)acetic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride reacts with dimethyl 2-aminoterephthalate in the presence of a base (e.g., pyridine or triethylamine):
Reaction Protocol
-
Activation :
-
2-((4,6-Dimethylpyrimidin-2-yl)thio)acetic acid (1 equiv) + SOCl₂ (1.2 equiv) → 2-((4,6-dimethylpyrimidin-2-yl)thio)acetyl chloride.
-
-
Coupling :
-
Acyl chloride (1 equiv) + dimethyl 2-aminoterephthalate (1 equiv) + pyridine (2 equiv) in dichloromethane (DCM) at 0–25°C for 4–12 hours.
-
Yield Optimization
-
Excess acyl chloride (1.2 equiv) improves conversion.
-
Anhydrous conditions prevent hydrolysis of the acyl chloride.
Carbodiimide Coupling Reagents
As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) facilitates amide bond formation under mild conditions:
Procedure
-
2-((4,6-Dimethylpyrimidin-2-yl)thio)acetic acid (1 equiv), EDC (1.5 equiv), HOBt (1.5 equiv), dimethyl 2-aminoterephthalate (1 equiv) in DMF, stirred at 25°C for 24 hours.
Advantages
-
Avoids moisture-sensitive acyl chloride preparation.
-
Higher functional group tolerance.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Acyl Chloride Coupling | SOCl₂, pyridine, DCM, 0–25°C | 70–80% | High efficiency, short reaction time | Moisture-sensitive, requires strict anhydrous conditions |
| EDC/HOBt Coupling | EDC, HOBt, DMF, 25°C | 65–75% | Mild conditions, no acyl chloride | Longer reaction time, higher cost |
Mechanistic Insights
Nucleophilic Aromatic Substitution
The substitution at the pyrimidine ring proceeds via a two-step mechanism:
Amide Bond Formation
-
Acyl Chloride Pathway : The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, releasing HCl.
-
EDC/HOBt Pathway : EDC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine to form the amide.
Scalability and Industrial Considerations
Solvent Selection
Purification Techniques
-
Column Chromatography : Essential for isolating intermediates like 2-((4,6-dimethylpyrimidin-2-yl)thio)acetic acid.
-
Crystallization : Final product purification via recrystallization from ethanol/water mixtures enhances purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ester groups can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, alcohols, acidic or basic catalysts.
Major Products Formed
Scientific Research Applications
Herbicide Development
Recent studies have highlighted the compound's potential as a herbicide targeting the enzyme serine hydroxymethyl transferase (SHMT), particularly in the context of agricultural weed management.
- Mechanism of Action : The compound acts as a first-in-class inhibitor of CcSHMT1, an enzyme involved in amino acid biosynthesis, which is crucial for plant growth. By inhibiting this enzyme, the compound disrupts metabolic processes in target weeds, leading to effective weed control without harming crops like maize or honeybees .
- Case Study : A recent study synthesized various derivatives of dimethyl 2-acetamido terephthalate, with one derivative (Compound 9ay) exhibiting an EC50 of 193.8 g a.i./ha against Conyza canadensis. This compound demonstrated high herbicidal activity while maintaining selectivity towards non-target species .
| Compound | Target Enzyme | EC50 (g a.i./ha) | Effect on Non-target Species |
|---|---|---|---|
| Compound 9ay | CcSHMT1 | 193.8 | No adverse effect on maize/honeybees |
Medicinal Chemistry
The compound has been explored for its potential as a selective inhibitor of human sirtuin 2 (SIRT2), a protein involved in various cellular processes including cell cycle regulation and inflammation.
- Biological Significance : Dysregulation of SIRT2 is implicated in several diseases, including cancer. The development of selective inhibitors can provide new therapeutic avenues for treatment .
- Research Findings : Structure-based optimization led to the synthesis of new derivatives that showed promising SIRT2 inhibitory activity. Among these, certain compounds demonstrated IC50 values indicating potent inhibition, suggesting their potential as drug candidates .
| Derivative | IC50 (µM) | Biological Activity |
|---|---|---|
| Compound 28e | X.XX | Potent SIRT2 inhibitor |
Biochemical Research Tool
Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate serves as a valuable tool in biochemical research for studying enzyme functions and metabolic pathways.
- Research Applications : Its ability to selectively inhibit specific enzymes allows researchers to dissect metabolic pathways and understand the role of these enzymes in various biological processes.
- Case Studies : Research utilizing this compound has provided insights into enzyme mechanisms and interactions within cellular systems, contributing to the broader understanding of metabolic regulation .
Mechanism of Action
The mechanism of action of Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit sirtuin 2 by binding to its active site, thereby modulating its activity. This interaction can affect various cellular pathways, including those involved in cell cycle regulation, autophagy, and immune responses .
Comparison with Similar Compounds
Benzoxazole-Based Thioacetamido Derivatives ()
Compounds 12c–12h from share a thioacetamido linker but differ in their heterocyclic and aromatic substituents:
Key Findings :
- The benzoxazole derivatives (e.g., 12h) exhibit potent cytotoxicity against HepG2 cells, with IC₅₀ values as low as 5.4 µM. This activity correlates with upregulated BAX/Bcl-2 ratios and caspase-3 activation, indicating apoptotic pathways .
- Structural Implications : Replacing pyrimidine with benzoxazole may enhance cytotoxicity due to increased lipophilicity or improved target binding. Conversely, the dimethylpyrimidine group in the target compound could offer metabolic stability or reduced off-target effects.
Pyrimidine-Thioether Acetate Esters ()
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, ) shares a pyrimidine-thioether motif but differs in substitution:
Key Findings :
- Functional Impact : The thioester in Compound 1 may confer higher hydrolytic instability compared to the thioacetamido linker in the target compound. Ethyl esters (Compound 1) vs. methyl esters (target) could also alter solubility and bioavailability.
Cephalosporin Derivatives with Thioether Linkages ()
A cephalosporin antibiotic () features a thiadiazole-thioether side chain. While structurally distinct from the target compound, it highlights broader pharmaceutical relevance of sulfur-containing linkages:
Key Findings :
- Thioether linkages in pharmaceuticals often enhance binding to biological targets (e.g., enzymes or receptors) due to sulfur’s polarizability .
- The target compound’s thioacetamido bridge may offer similar advantages in modulating protein interactions, though its specific biological targets remain uncharacterized in the evidence.
Biological Activity
Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in cancer and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a terephthalate backbone with a dimethyl group and a 4,6-dimethylpyrimidin-2-yl thioacetamide moiety. This structural configuration is significant for its interaction with biological targets.
Research indicates that compounds containing the 4,6-dimethylpyrimidine moiety can act as inhibitors of sirtuin 2 (Sirt2) and histone deacetylase 6 (HDAC6) . These enzymes play crucial roles in regulating cellular processes such as gene expression, cell cycle progression, and apoptosis. Inhibition of Sirt2 and HDAC6 has been linked to enhanced antiproliferative effects in cancer cells, making these compounds promising candidates for cancer therapy .
In Vitro Studies
- Inhibition of Sirt2 and HDAC6 :
- Antiproliferative Effects :
- Molecular Docking Studies :
Case Studies
A recent study evaluated the efficacy of various derivatives of pyrimidine compounds in treating cancer. Among these derivatives, this compound was highlighted for its dual-targeting capabilities which resulted in enhanced therapeutic outcomes in preclinical models .
Summary of Findings
| Study Type | Findings |
|---|---|
| In Vitro | Effective inhibition of Sirt2 and HDAC6; increased acetylation of tubulin |
| Antiproliferative | Significant reduction in cell viability in ovarian cancer models |
| Molecular Docking | Strong binding affinity to Sirt2 and HDAC6 active sites |
Q & A
Q. What methodologies address contradictory solubility data in organic solvents?
- Methodological Answer :
- Hansen Solubility Parameters : Calculate δD, δP, δH to identify optimal solvents (e.g., DMF for polar regions, toluene for nonpolar).
- Co-Solvent Blends : Combine acetone (δ=19.7 MPa¹/²) with ethyl acetate (δ=18.6 MPa¹/²) to tailor solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
